molecular formula C10H16N4O5S2 B141702 Ethyladipoylazolamide CAS No. 138080-11-2

Ethyladipoylazolamide

Cat. No.: B141702
CAS No.: 138080-11-2
M. Wt: 336.4 g/mol
InChI Key: SZVBGAZAIOIMDR-UHFFFAOYSA-N
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Description

Ethyladipoylazolamide, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4O5S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Carbonic Anhydrase Inhibition : A study focused on a series of biscarbonylamides, including ethyladipoylazolamide, for their potential as ocular hypotensive carbonic anhydrase inhibitors. The research explored the pharmacokinetics and the intraocular pressure effects of these compounds, highlighting their potential in ocular applications (Sharir, Pierce, Chen, & Zimmerman, 1994).

  • Role in Preadipocyte Differentiation : Another study investigated the role of collagens in preadipose cell differentiation, using ethyl-3,4-dihydroxybenzoate as a collagen synthesis inhibitor. This research provides context on the importance of collagen synthesis in cellular differentiation, which could be relevant when considering the broader effects of compounds like this compound in similar cellular processes (Ibrahimi, Bonino, Bardon, Ailhaud, & Dani, 1992).

  • Impact on Adipocyte Differentiation : A study on the effects of 6-ethoxyzolamide, a carbonic anhydrase inhibitor related to this compound, examined its impact on the differentiation of mouse preadipocyte cell lines. This research could offer insights into how similar compounds might influence cellular differentiation and metabolic processes (Takahata, Kumano, Ookawa, Hayakari, Kakizaki, & Tsuchida, 2004).

Properties

IUPAC Name

ethyl 6-oxo-6-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O5S2/c1-2-19-8(16)6-4-3-5-7(15)12-9-13-14-10(20-9)21(11,17)18/h2-6H2,1H3,(H2,11,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBGAZAIOIMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160465
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138080-11-2
Record name Ethyladipoylazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138080112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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